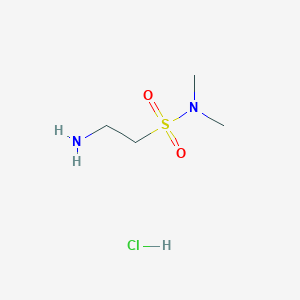
2,4,5-三氯苯氧乙酸钠
描述
Sodium 2,4,5-trichlorophenoxyacetate is a sodium salt of 2,4,5-trichlorophenoxyacetic acid, a synthetic auxin used primarily as a herbicide. It is known for its ability to defoliate broad-leafed plants and was widely used in agriculture until concerns about its toxicity led to its phase-out . The compound has a molecular formula of C8H4Cl3NaO3 and a molecular weight of 277.46 g/mol .
科学研究应用
植物生长调节剂
2,4,5-三氯苯氧乙酸钠是一种合成的生长素,属于调节植物生长发育的植物激素。 它促进体细胞胚胎发生和选择性基因转录等过程 。这种化合物已被用于研究植物生长机制,并在农业研究中控制植物的生长模式。
除草剂配方
在历史上,2,4,5-三氯苯氧乙酸钠被广泛用作除草剂,以使阔叶植物脱叶。 它是臭名昭著的橙剂除草剂的一部分,在越南战争期间被使用 。虽然由于毒性问题,它作为除草剂的使用现在受到限制,但它仍然是环境科学和毒理学研究的主题。
环境影响研究
由于该化合物存在于橙剂及其副产物二噁英中,因此它在环境污染中的作用显着 。对2,4,5-三氯苯氧乙酸钠的长期环境影响的研究包括研究土壤污染、水污染以及对野生动物的影响。
毒理学和公共卫生
2,4,5-三氯苯氧乙酸钠有毒,研究重点是其无观察到不良反应水平 (NOAEL) 和最低观察到不良反应水平 (LOAEL) 。该领域的研究旨在了解该化合物对人类健康的影响,包括其致癌潜力以及与各种疾病的联系。
化学合成和反应性
2,4,5-三氯苯氧乙酸钠的合成涉及2,4,5-三氯苯酚与氯乙酸的反应。 该领域的研究探索了该化合物的反应性、其衍生物以及最大程度地减少有害副产物(如TCDD (二噁英))的条件 .
作用机制
Target of Action
Sodium 2,4,5-trichlorophenoxyacetate, also known as 2,4,5-T-sodium, is a synthetic auxin . Auxins are a class of plant hormones that play a crucial role in coordinating many growth and behavioral processes in the plant’s life cycle. They primarily target broad-leafed plants .
Mode of Action
As a synthetic auxin, 2,4,5-T-sodium mimics the action of natural auxins. It binds to the auxin receptors in the plant cells, triggering a series of events that lead to uncontrolled growth and eventually the death of the plant .
Biochemical Pathways
It is known that auxins regulate the expression of a set of genes called auxin response factors (arfs), which control various aspects of plant growth and development .
Pharmacokinetics
It is known to be moderately soluble in water , which suggests it can be readily absorbed and distributed within the plant
Result of Action
The primary result of 2,4,5-T-sodium’s action is the defoliation of broad-leafed plants . By mimicking the action of natural auxins, it causes uncontrolled growth, which eventually leads to the plant’s death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,4,5-T-sodium. For instance, its solubility in water suggests that it could be less effective in dry environments. Additionally, it has been found to be persistent in soil systems and has a high potential for leaching to groundwater .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2,4,5-trichlorophenoxyacetate typically involves the reaction of 2,4,5-trichlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
Chlorination of Phenol: 2,4,5-trichlorophenol is synthesized by chlorinating phenol.
Esterification: The 2,4,5-trichlorophenol reacts with chloroacetic acid in an alkaline medium to form 2,4,5-trichlorophenoxyacetic acid.
Neutralization: The resulting acid is then neutralized with sodium hydroxide to form sodium 2,4,5-trichlorophenoxyacetate
Industrial Production Methods: Industrial production follows similar steps but on a larger scale, with careful control of reaction conditions to minimize the formation of unwanted by-products such as dioxins. The process involves:
Batch or Continuous Reactors: Using batch or continuous reactors to control the reaction temperature and time.
Purification: The product is purified through crystallization or other separation techniques to ensure high purity.
Types of Reactions:
Oxidation: Sodium 2,4,5-trichlorophenoxyacetate can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of chlorine atoms on the aromatic ring.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or hydrogen peroxide for oxidation reactions.
Nucleophiles: Sodium hydroxide or other bases for substitution reactions.
Acids/Bases: Hydrochloric acid or sodium hydroxide for hydrolysis.
Major Products:
Oxidation Products: Chlorinated phenolic compounds.
Substitution Products: Various substituted phenoxyacetic acids.
Hydrolysis Products: 2,4,5-trichlorophenol and acetic acid.
Chemistry:
Herbicide Research: Used to study the effects of synthetic auxins on plant growth and development.
Environmental Chemistry: Research on the degradation and environmental impact of chlorophenoxy herbicides.
Biology:
Plant Physiology: Investigating the role of synthetic auxins in plant hormone regulation and growth processes.
Toxicology: Studying the toxic effects of chlorophenoxy compounds on various organisms.
Medicine:
Pharmacology: Research on the potential therapeutic applications and toxicological effects of chlorophenoxy compounds.
Industry:
Agriculture: Historically used as a herbicide for controlling broad-leafed weeds.
Chemical Manufacturing: Intermediate in the synthesis of other chemical compounds.
相似化合物的比较
2,4-dichlorophenoxyacetic acid (2,4-D): Another widely used synthetic auxin herbicide.
2,4,6-trichlorophenoxyacetic acid: Similar structure but with an additional chlorine atom.
Comparison:
属性
IUPAC Name |
sodium;2-(2,4,5-trichlorophenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3O3.Na/c9-4-1-6(11)7(2-5(4)10)14-3-8(12)13;/h1-2H,3H2,(H,12,13);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXVMKVOQCMSZSZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)OCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl3NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2041333 | |
| Record name | 2,4,5-T-sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2041333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13560-99-1 | |
| Record name | 2,4,5-T-sodium [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013560991 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,5-T-sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2041333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 2,4,5-trichlorophenoxyacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.576 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4,5-T-SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AO453154P9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of Sodium 2,4,5-trichlorophenoxyacetate discussed in the research papers?
A1: The research primarily focuses on the use of Sodium 2,4,5-trichlorophenoxyacetate as a plant growth regulator to inhibit sprouting in stored root vegetables and onions. [, , ] Specifically, it demonstrates the effectiveness of various application methods, including pre-harvest foliage sprays and direct application to harvested crops.
Q2: How effective was Methyl naphthaleneacetate (MENA) compared to Sodium 2,4,5-trichlorophenoxyacetate in preventing sprouting?
A2: One of the studies found that MENA was highly effective in inhibiting sprout growth in stored carrots and turnips. [] A concentration of 1 gram of MENA per bushel of roots, applied four weeks after storage at 50°F, provided significant sprout inhibition. This suggests that MENA could be a viable alternative to Sodium 2,4,5-trichlorophenoxyacetate for this specific application.
Q3: Did applying Sodium 2,4,5-trichlorophenoxyacetate to onions impact their yield?
A3: Interestingly, the research indicated that low concentrations of Sodium 2,4,5-trichlorophenoxyacetate applied to onion foliage resulted in increased bulb yields. [] This suggests potential benefits beyond sprout inhibition, highlighting the complex interactions between this compound and plant physiology.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















